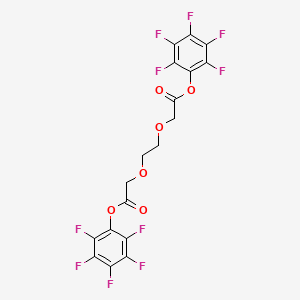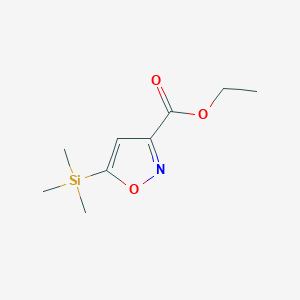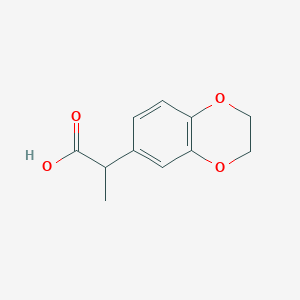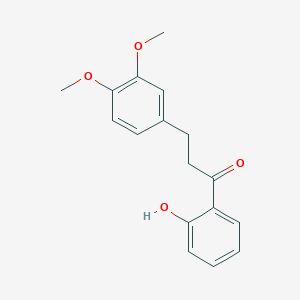
2-(氯甲基)-4,5-二氢-4,4-二甲基恶唑
描述
Oxazoles are a class of compounds that contain a five-membered ring with one oxygen atom and one nitrogen atom . They are aromatic compounds but less so than the thiazoles . 2-(Chloromethyl)oxazole is a specific type of oxazole. Its CAS Number is 185246-17-7 and it has a molecular weight of 117.53 .
Synthesis Analysis
Oxazoles can be synthesized through various methods. The classic synthetic route is the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . The Fischer oxazole synthesis from cyanohydrins and aldehydes is also widely used . Other methods include the reaction of α-haloketones and formamide and the Van Leusen reaction with aldehydes and TosMIC .
Molecular Structure Analysis
The structure of oxazole derivatives exerts weak interactions like hydrophobic effect, vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, pi-pi bond and so on . The structure of 2-(Chloromethyl)oxazole includes one oxygen atom at position 1 and a nitrogen at position 3 supported by carbons in between .
Chemical Reactions Analysis
Oxazoles undergo various chemical reactions. Deprotonation of oxazoles occurs at C2. Formylation with dimethylformamide gives 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requiring electron donating groups .
Physical And Chemical Properties Analysis
Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . 2-(Chloromethyl)oxazole is a liquid at room temperature .
科学研究应用
- 一些恶唑衍生物表现出抗菌特性。 研究人员合成了含有2-(氯甲基)-4,5-二氢-4,4-二甲基恶唑骨架的化合物,并评估了它们对细菌病原体(如金黄色葡萄球菌、化脓链球菌、铜绿假单胞菌和大肠杆菌)的功效 .
- 例如,苯甲酰胺与2-溴苯乙酮衍生物在磁性可回收催化剂(如Fe3O4@SiO2-联吡啶-CuCl2)的存在下缩合,导致了恶唑衍生物的合成 . 这种催化剂对绿色和高效的有机转化很有价值。
抗菌剂
配位化学和催化
总之,2-(氯甲基)-4,5-二氢-4,4-二甲基恶唑在药物发现、材料科学和化学催化领域具有前景。 其独特的结构和反应性使其成为科学研究中进一步探索的一种引人入胜的化合物。 🌟
作用机制
Target of Action
Oxazole derivatives are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
安全和危害
Oxazole is classified as a hazardous substance. It is highly flammable and causes severe skin burns and eye damage . The safety information for 2-(Chloromethyl)oxazole includes hazard statements such as H302-H335-H314 and precautionary statements such as P260-P264-P270-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .
未来方向
Oxazoles and their derivatives continue to be of great interest and importance in all aspects of synthetic chemistry with applications in medicinal chemistry . They have a wide range of biological activities which drew the attention of researchers globally to synthesize various oxazole derivatives .
生化分析
Biochemical Properties
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalytic ligand in certain enzymatic reactions, enhancing the reaction rate and specificity . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and facilitate the biochemical reaction .
Cellular Effects
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased cell proliferation and survival . Additionally, it can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and enhancing immune function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use. Animal studies have provided valuable insights into the compound’s safety and efficacy, guiding the development of dosage guidelines for clinical applications .
Metabolic Pathways
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, which introduce hydrophilic groups and enhance its solubility for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters, where it can accumulate in the cytoplasm or other organelles . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- plays a critical role in its activity and function. The compound is often directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications.
属性
IUPAC Name |
2-(chloromethyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2)4-9-5(3-7)8-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIFYYRWKTPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437111 | |
| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74307-97-4 | |
| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)





